![molecular formula C28H32N2O B2638469 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole CAS No. 796880-33-6](/img/structure/B2638469.png)
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key component of B-cell receptor signaling, which is critical for the survival and proliferation of malignant B cells in various lymphomas and leukemias. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has indicated the potential antitumor activity of derivatives closely related to the specified compound. Specifically, compounds with similar structures have been synthesized and evaluated for their anticancer effects against various cancer cell lines. Studies have found that certain derivatives, especially those with specific hydroxyl group placements, exhibit significant anticancer activities. For example, derivatives containing hydroxyl on position 2 at phenyl of hydrazone showed good anticancer activity, with specific substitutions enhancing inhibitory activity towards cancer cells such as MDA-MB-231, A375, and HCT116 (Li et al., 2014).
Catalytic Applications
Another area of application involves catalytic activities, where derivatives of the compound have been studied for their potential in facilitating reactions. For instance, complexes derived from phenoxy-imidazolyl compounds have been explored for their use in catalyzing ethylene polymerization. These studies provide insights into how modifications of the compound can influence catalytic efficiency and product selectivity in polymerization processes (Yankey et al., 2014).
Sensing Applications
Imidazole-based compounds, including those related to the specified molecule, have been investigated for their use as sensors. Research has demonstrated the utility of these compounds in detecting ions such as cyanide and mercury, leveraging their fluorescent properties. The ability to reversibly detect these ions highlights the potential for developing sensitive and selective sensing materials for environmental and biological applications (Emandi et al., 2018).
Antioxidant Properties
Investigations into the antioxidant activity of derivatives also reveal promising applications. New derivatives of diisobornylphenol, bearing structural similarities, have shown varying degrees of antioxidant activity. This variability suggests that the structure-activity relationship could be crucial for designing effective antioxidant agents (Buravlev et al., 2021).
Safety and Hazards
Zukünftige Richtungen
The future directions for research and development involving this compound would depend on its intended use and observed properties. For example, if it shows promising biological activity, it could be further developed as a drug. Alternatively, if it has unique physical or chemical properties, it could find use in materials science or other fields .
Eigenschaften
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-[(4-propan-2-ylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c1-20(2)22-12-10-21(11-13-22)18-30-26-9-7-6-8-25(26)29-27(30)19-31-24-16-14-23(15-17-24)28(3,4)5/h6-17,20H,18-19H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMAOAJELJPKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

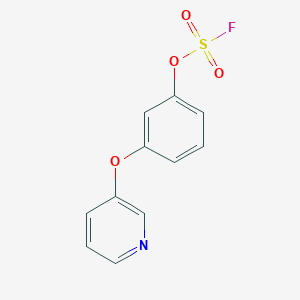

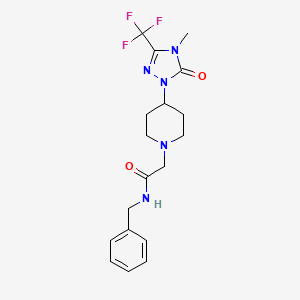
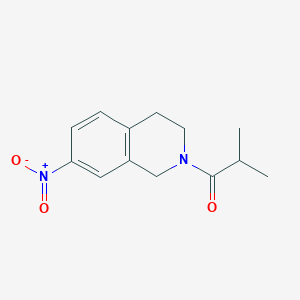
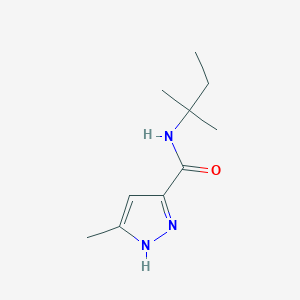
![ethyl 4-phenyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B2638396.png)
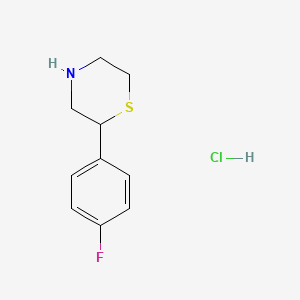
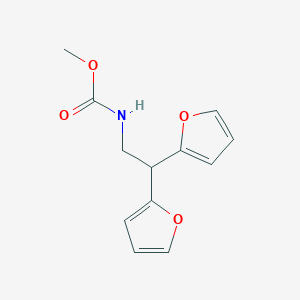
![N-(3-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2638400.png)
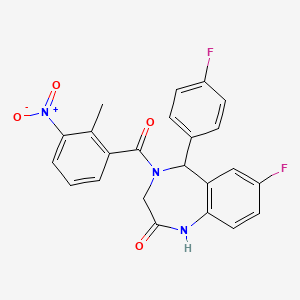
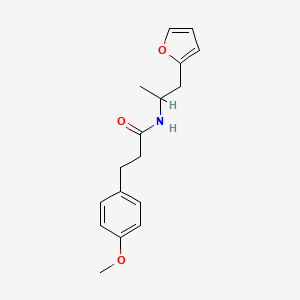
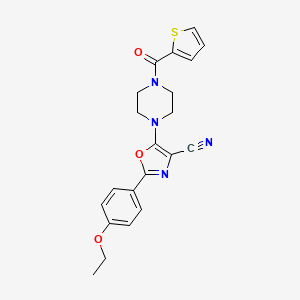
![2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2638406.png)
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2638409.png)